![molecular formula C9H16FNO B13314861 1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13314861.png)
1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-Azabicyclo[221]heptan-2-yl}-3-fluoropropan-2-ol is a compound characterized by its unique bicyclic structure, which includes a fluorinated propanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex bicyclic structures.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand in receptor studies.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 1-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-fluoropropan-2-ol involves its interaction with molecular targets, such as receptors or enzymes, through its bicyclic structure and fluorinated moiety. The compound may exert its effects by binding to specific sites, altering the conformation of the target, and modulating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
類似化合物との比較
2-Azabicyclo[2.2.1]heptane: A structurally related compound without the fluorinated propanol group.
Bicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with a hydroxyl group but lacking the azabicyclic structure.
Uniqueness: 1-{2-Azabicyclo[221]heptan-2-yl}-3-fluoropropan-2-ol is unique due to its combination of a bicyclic structure with a fluorinated propanol moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C9H16FNO |
|---|---|
分子量 |
173.23 g/mol |
IUPAC名 |
1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H16FNO/c10-4-9(12)6-11-5-7-1-2-8(11)3-7/h7-9,12H,1-6H2 |
InChIキー |
QSCXKEIPWMYOJK-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CN2CC(CF)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13314781.png)
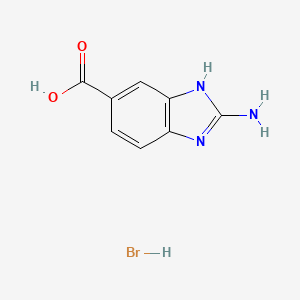
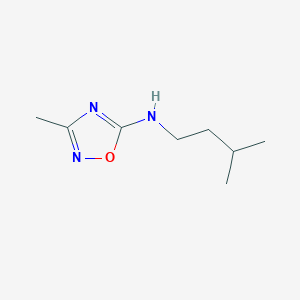
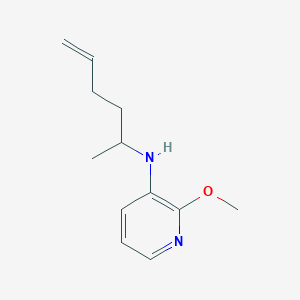
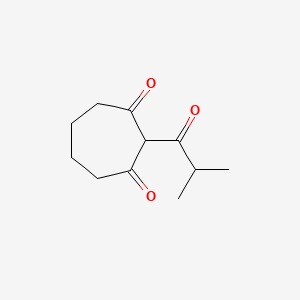
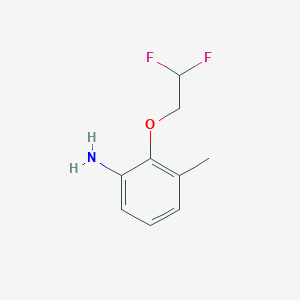

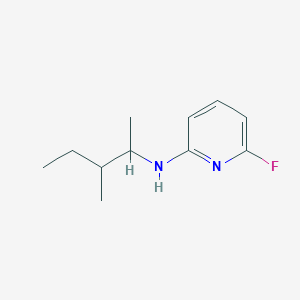
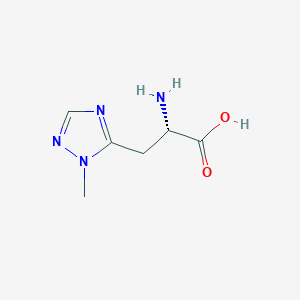
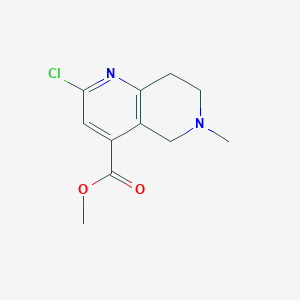
![3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL](/img/structure/B13314846.png)
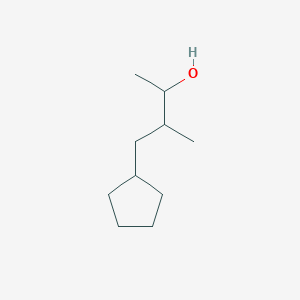
![2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol](/img/structure/B13314855.png)

